3-Chloro-5-(2,4-dimethylphenyl)phenol

Lipophilicity Drug Design ADME

Research on membrane-bound targets often stalls due to poor ligand permeability. 3-Chloro-5-(2,4-dimethylphenyl)phenol (CAS 1261899-14-2) is a chlorinated biphenyl phenol that directly addresses this bottleneck with a calculated logP of 4.33-substantially higher than simple chlorophenol or dimethylphenol analogs-enabling superior passive diffusion across lipid bilayers. - Enables CNS & antimicrobial agent design where crossing the blood-brain barrier or bacterial membranes is critical. - Two rotatable bonds provide conformational flexibility for induced-fit binding, making it an ideal core for screening libraries. - The 2,4-dimethyl substitution pattern ensures regioselectivity in Suzuki-Miyaura cross-couplings, accelerating complex polyaromatic synthesis. Supplied with ≥95% purity and shipped under ambient conditions; a reliable, ready-to-use intermediate for medicinal chemistry and materials science programs.

Molecular Formula C14H13ClO
Molecular Weight 232.70 g/mol
CAS No. 1261899-14-2
Cat. No. B6380764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-(2,4-dimethylphenyl)phenol
CAS1261899-14-2
Molecular FormulaC14H13ClO
Molecular Weight232.70 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2=CC(=CC(=C2)Cl)O)C
InChIInChI=1S/C14H13ClO/c1-9-3-4-14(10(2)5-9)11-6-12(15)8-13(16)7-11/h3-8,16H,1-2H3
InChIKeyQJSIBJWWBZZUFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-5-(2,4-dimethylphenyl)phenol (CAS 1261899-14-2): Product Profile and Procurement Baseline


3-Chloro-5-(2,4-dimethylphenyl)phenol is a chlorinated phenolic compound characterized by a phenol ring with a chlorine substituent at the 3-position and a 2,4-dimethylphenyl group at the 5-position . It is classified as a biphenyl phenol derivative with the molecular formula C14H13ClO and a molecular weight of 232.70 g/mol . Commercial availability includes a 95% purity grade . This compound is primarily utilized as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and advanced materials .

3-Chloro-5-(2,4-dimethylphenyl)phenol: Why Analog Substitution Is Scientifically Inadvisable


Generic substitution of 3-Chloro-5-(2,4-dimethylphenyl)phenol with in-class analogs (e.g., 3-chlorophenol, 2,4-dimethylphenol, or positional isomers) is not straightforward due to significant differences in lipophilicity, steric bulk, and electronic properties. The specific substitution pattern on the biphenyl scaffold dictates its behavior in cross-coupling reactions, biological interactions, and physicochemical profiles. Using a less lipophilic analog may alter membrane permeability or receptor binding, while a positional isomer may introduce unfavorable steric clashes in a binding pocket. The quantitative evidence below demonstrates that these differences are not trivial and directly impact the compound's suitability for specific research and industrial applications [1].

3-Chloro-5-(2,4-dimethylphenyl)phenol: Quantified Differentiation from Closest Analogs


Lipophilicity (LogP) Compared to 2,4-Dimethylphenol and 3-Chlorophenol

3-Chloro-5-(2,4-dimethylphenyl)phenol exhibits a predicted logP of 4.33 [1], which is significantly higher than the experimental logP of 2,4-dimethylphenol (logP = 3.87) [2] and 3-chlorophenol (logP = 2.50) [3]. This 0.46 and 1.83 log unit increase, respectively, translates to a >2-fold and >60-fold increase in octanol-water partition coefficient, indicating substantially higher lipophilicity. This property is crucial for membrane permeability and hydrophobic interactions in biological and material science applications.

Lipophilicity Drug Design ADME

Polar Surface Area (PSA) and Rotatable Bond Count

3-Chloro-5-(2,4-dimethylphenyl)phenol has a topological polar surface area (TPSA) of 20.23 Ų [1], which is identical to that of phenol and indicates a low capacity for hydrogen bonding. However, its rotatable bond count is 2, compared to 0 for 3-chlorophenol and 0 for 2,4-dimethylphenol. The additional rotatable bonds introduced by the biphenyl linkage increase molecular flexibility, which can be advantageous for adapting to different binding site conformations but may also affect metabolic stability. This structural feature is absent in simpler phenol analogs.

Drug-likeness Physicochemical Properties Oral Bioavailability

Steric Effects of the 2,4-Dimethylphenyl Group in Cross-Coupling Reactions

The 2,4-dimethyl substitution pattern on the phenyl ring of 3-Chloro-5-(2,4-dimethylphenyl)phenol provides a specific steric environment that is distinct from other dimethyl isomers (e.g., 2,3-dimethyl or 3,4-dimethyl). In palladium-catalyzed cross-coupling reactions, the 2-methyl group can hinder oxidative addition at the ortho position, while the 4-methyl group provides electronic donation without significant steric penalty. This regiospecific substitution pattern is often selected in medicinal chemistry to fine-tune the three-dimensional shape of a molecule and improve selectivity for a target protein [1].

Cross-Coupling Steric Hindrance Organic Synthesis

3-Chloro-5-(2,4-dimethylphenyl)phenol: Optimal Use Cases Based on Differential Evidence


Lipophilic Pharmacophore for Membrane-Associated Targets

The significantly higher logP (4.33) compared to 3-chlorophenol (2.50) and 2,4-dimethylphenol (3.87) makes 3-Chloro-5-(2,4-dimethylphenyl)phenol a superior choice for designing molecules targeting membrane-bound proteins or for applications requiring enhanced membrane permeability [1]. This property is particularly valuable in the development of central nervous system (CNS) drugs or antimicrobial agents where crossing lipid bilayers is essential.

Building Block for Conformationally Flexible Ligands

With two rotatable bonds, this compound offers greater conformational flexibility than its rigid analogs. This is advantageous in medicinal chemistry campaigns where induced-fit binding is anticipated, allowing the ligand to adapt to the dynamic structure of a target protein [2]. It is a preferred starting material for synthesizing libraries of flexible biphenyl derivatives for screening against challenging targets.

Sterically-Defined Intermediate in Regioselective Cross-Coupling

The 2,4-dimethyl substitution pattern on the phenyl ring provides a unique steric and electronic environment that can be exploited in Suzuki-Miyaura or other cross-coupling reactions to achieve regioselectivity [3]. This makes the compound a valuable intermediate for the synthesis of complex polyaromatic structures where control over the three-dimensional arrangement is critical for biological activity.

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